molecular formula C23H26N4OS B2446237 2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359435-85-0

2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2446237
CAS No.: 1359435-85-0
M. Wt: 406.55
InChI Key: XISLFPNPEOSYEJ-UHFFFAOYSA-N
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Description

  • Starting materials: Ethylthiol and suitable halides.

  • Reagents: Base (e.g., sodium hydride).

  • Conditions: Room temperature to slightly elevated temperatures.

  • Amide Formation

    • Starting materials: Acid chlorides and amines.

    • Reagents: Pyridine or similar bases to neutralize the hydrochloric acid by-product.

    • Conditions: Controlled addition to prevent overreaction.

  • Industrial Production Methods

    • Batch Process: : Utilized for small-scale production and optimization.

    • Continuous Flow Process: : Used in large-scale industrial settings to enhance efficiency and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of this compound typically involves multi-step organic reactions that may include:

    • Formation of the Triazene Ring

      • Starting materials: Aniline derivatives.

      • Reagents: Sodium nitrite and hydrochloric acid.

      • Conditions: Low temperatures (0-5°C) to form diazonium salts, followed by coupling with amines to form triazene.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • Reagents: Hydrogen peroxide, oxygen.

      • Conditions: Ambient temperature and pressure.

    • Reduction

      • Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

      • Conditions: Typically conducted under inert atmosphere to prevent unwanted side reactions.

    • Substitution

      • Reagents: Halides, alkylating agents.

      • Conditions: Vary depending on the leaving group and desired product.

    Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide at room temperature.

    • Reduction: : Lithium aluminum hydride in anhydrous ether.

    • Substitution: : Alkyl halides with a base like sodium hydride.

    Major Products

    • Oxidation typically forms sulfoxides or sulfones.

    • Reduction can yield corresponding amines or alcohols.

    • Substitution reactions often lead to new alkyl or aryl derivatives.

    Scientific Research Applications

    Chemistry

    • Catalysis: : Used as a ligand in transition metal-catalyzed reactions.

    • Organic Synthesis: : Intermediate in the synthesis of more complex molecules.

    Biology

    • Biochemical Probes: : Investigated for binding to specific proteins or nucleic acids.

    • Enzyme Inhibitors: : Potential inhibitor of enzymatic pathways.

    Medicine

    • Pharmacology: : Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    • Diagnostics: : Utilized in the development of diagnostic agents.

    Industry

    • Material Science: : Component in the synthesis of polymers or advanced materials.

    • Agriculture: : Investigated for use as a pesticide or herbicide.

    Mechanism of Action

    Molecular Targets and Pathways

    • Enzymatic Inhibition: : Binds to active sites of enzymes, blocking their activity.

    • Receptor Binding: : Interacts with specific cell receptors, triggering a biological response.

    • Pathway Modulation: : Alters signaling pathways involved in inflammation or cell proliferation.

    Comparison with Similar Compounds

    Unique Features

    • Structural Complexity: : The combination of the triazene ring with the ethylthio group.

    • Functional Versatility: : Diverse reactivity due to multiple functional groups.

    Similar Compounds

    • 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: : Similar structure with a methylthio instead of ethylthio.

    • 3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: : Lacks the ethylthio group but shares core structure.

    • 2-(ethylthio)-3-phenyl-1,4-diazine: : Shares the ethylthio and phenyl groups but differs in the ring system.

    This detailed exploration of 2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide provides insight into its preparation, reactivity, applications, and mechanisms

    Properties

    IUPAC Name

    3-ethylsulfanyl-N-(3-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H26N4OS/c1-3-29-21-20(18-9-5-4-6-10-18)25-23(26-21)12-14-27(15-13-23)22(28)24-19-11-7-8-17(2)16-19/h4-11,16H,3,12-15H2,1-2H3,(H,24,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XISLFPNPEOSYEJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC(=C3)C)N=C1C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H26N4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    406.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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